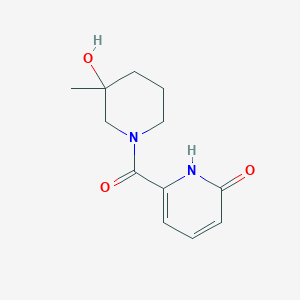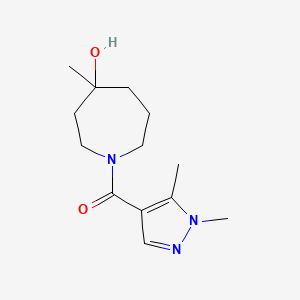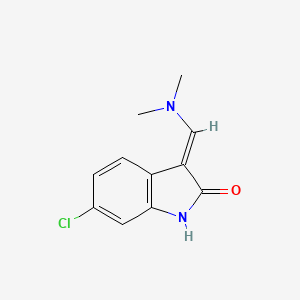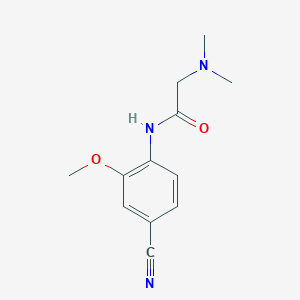
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research. HMP is a pyridone derivative that has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the process of programmed cell death. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that is involved in the regulation of immune response and inflammation.
実験室実験の利点と制限
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. This compound is also highly soluble in water, making it easy to administer to cells in culture. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one. One area of research could be the development of this compound derivatives that exhibit improved efficacy and reduced toxicity. Another area of research could be the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting. This compound has shown potential applications in cancer research and the treatment of inflammatory diseases. The biochemical and physiological effects of this compound include the induction of apoptosis in cancer cells and the inhibition of NF-κB activity. While this compound has several advantages for lab experiments, it can be toxic to normal cells at high concentrations. There are several potential future directions for the study of this compound, including the development of this compound derivatives and the investigation of its potential use in combination with other drugs.
合成法
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multistep process that involves the reaction of 3-methylpiperidine-1-carboxylic acid with isobutyryl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(17)6-3-7-14(8-12)11(16)9-4-2-5-10(15)13-9/h2,4-5,17H,3,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKSCLDZCGVKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)


![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)

![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)

